molecular formula C11H19NOS B13315598 4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol

4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol

Cat. No.: B13315598
M. Wt: 213.34 g/mol
InChI Key: XTGRHQKVKRSSDR-UHFFFAOYSA-N
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Description

4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H19NOS and a molecular weight of 213.34 g/mol This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of 5-methylthiophene with an appropriate alkylating agent to introduce the ethyl groupSpecific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler alcohols or amines .

Scientific Research Applications

4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino alcohol group allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is unique due to its specific combination of a thiophene ring and an amino alcohol group.

Properties

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

IUPAC Name

4-[1-(5-methylthiophen-2-yl)ethylamino]butan-2-ol

InChI

InChI=1S/C11H19NOS/c1-8(13)6-7-12-10(3)11-5-4-9(2)14-11/h4-5,8,10,12-13H,6-7H2,1-3H3

InChI Key

XTGRHQKVKRSSDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NCCC(C)O

Origin of Product

United States

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